molecular formula C22H22N2O5 B11614343 Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11614343
M. Wt: 394.4 g/mol
InChI Key: DKNGCPOHZLETAU-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with diethyl groups at positions 3 and 6, and a 4-methoxyphenylamino group at position 4, along with carboxylate groups at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Schiff base reduction route . This involves the formation of a Schiff base intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOEt in ethanol.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 4-(4-methoxyanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O5/c1-4-28-21(25)14-6-11-19-17(12-14)20(18(13-23-19)22(26)29-5-2)24-15-7-9-16(27-3)10-8-15/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

DKNGCPOHZLETAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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